molecular formula C6H11N3O B2715286 1-(2-Methoxyethyl)-1H-imidazol-5-amine CAS No. 1936003-74-5

1-(2-Methoxyethyl)-1H-imidazol-5-amine

Cat. No.: B2715286
CAS No.: 1936003-74-5
M. Wt: 141.174
InChI Key: HLIUFEOWNCSSJB-UHFFFAOYSA-N
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Description

1-(2-Methoxyethyl)-1H-imidazol-5-amine is an imidazole derivative characterized by a methoxyethyl substituent at the N1 position and an amine group at the C5 position of the imidazole ring. Its molecular formula is C₆H₁₁N₃O, with a CAS registry number of 445267-51-6 .

Properties

IUPAC Name

3-(2-methoxyethyl)imidazol-4-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11N3O/c1-10-3-2-9-5-8-4-6(9)7/h4-5H,2-3,7H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HLIUFEOWNCSSJB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCN1C=NC=C1N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

141.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Methoxyethyl)-1H-imidazol-5-amine typically involves the reaction of 2-methoxyethylamine with an appropriate imidazole precursor. One common method is the alkylation of imidazole with 2-methoxyethyl chloride in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques, such as chromatography, may also be employed to enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

1-(2-Methoxyethyl)-1H-imidazol-5-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form imidazole N-oxides.

    Reduction: Reduction reactions can convert the imidazole ring to dihydroimidazole derivatives.

    Substitution: The methoxyethyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a base like sodium hydride (NaH).

Major Products Formed

    Oxidation: Imidazole N-oxides.

    Reduction: Dihydroimidazole derivatives.

    Substitution: Various substituted imidazole derivatives depending on the nucleophile used.

Scientific Research Applications

1-(2-Methoxyethyl)-1H-imidazol-5-amine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential biological activities, such as antimicrobial and antifungal properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors and receptor modulators.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in various chemical processes.

Mechanism of Action

The mechanism of action of 1-(2-Methoxyethyl)-1H-imidazol-5-amine depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The methoxyethyl group can influence the compound’s binding affinity and selectivity towards its molecular targets. The imidazole ring can participate in hydrogen bonding and π-π interactions, contributing to the compound’s overall activity.

Comparison with Similar Compounds

Substituent Variations on the Imidazole Core

The following table summarizes key structural analogs and their substituent-driven differences:

Compound Name Substituent at N1 Substituent at C5/C2 Key Features Reference
1-(2-Methoxyethyl)-1H-imidazol-5-amine 2-Methoxyethyl Amine (-NH₂) Moderate polarity due to methoxyethyl; potential for hydrogen bonding.
1-Methyl-4-nitro-1H-imidazol-5-amine Methyl Nitro (-NO₂) and amine Nitro group increases electrophilicity; potential mutagenicity concerns.
1-Methyl-1H-imidazol-2-amine Methyl Amine (-NH₂) at C2 Simpler structure; reduced steric hindrance compared to methoxyethyl.
5-(Cyclohexylmethyl)-1H-imidazol-2-amine None (C2 substituent) Cyclohexylmethyl at C5 Bulky hydrophobic group; enhances lipophilicity and membrane permeability.
4-(2-Aminoethyl)-5-methyl-1H-imidazol-2-amine 2-Aminoethyl at C4 Methyl at C5, amine at C2 Dual functional groups (amine and methyl) may enhance biological activity.

Functional Group Impact

  • Methoxyethyl vs. However, it may reduce metabolic stability due to ether linkage susceptibility to oxidation.
  • Nitro Group (1-Methyl-4-nitro-1H-imidazol-5-amine ) : The nitro group enhances reactivity in electrophilic substitution reactions but raises toxicity concerns, as nitroimidazoles are associated with DNA damage in certain contexts.
  • Bulkier Substituents (e.g., Cyclohexylmethyl ) : These groups significantly increase lipophilicity, favoring interactions with hydrophobic protein pockets but reducing water solubility.

Physicochemical Properties

  • Solubility : The methoxyethyl group in this compound enhances water solubility compared to methyl or cyclohexylmethyl derivatives. For instance, 5-(Cyclohexylmethyl)-1H-imidazol-2-amine (logP ~2.5 estimated) is markedly more lipophilic than the target compound (logP ~0.8) .
  • Stability : Methoxyethyl ethers are generally stable under acidic conditions but prone to oxidative cleavage, whereas nitro groups (as in ) may decompose under reducing environments.

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